3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the isobenzofuranone family, characterized by a fused benzene and furan ring system. The presence of both chlorophenyl and hydroxyphenyl groups adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-hydroxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with phthalic anhydride in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isobenzofuranone ring structure.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)-3-(4-formylphenyl)isobenzofuran-1(3H)-one.
Reduction: Formation of 3-(4-phenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one.
Substitution: Formation of 3-(4-aminophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one.
Scientific Research Applications
3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one
- 3-(4-Methylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one
- 3-(4-Nitrophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one
Uniqueness
3-(4-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the hydroxy group provides opportunities for hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
116143-36-3 |
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Molecular Formula |
C20H13ClO3 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(4-hydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO3/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,22H |
InChI Key |
XJPAWTTVSHOULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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